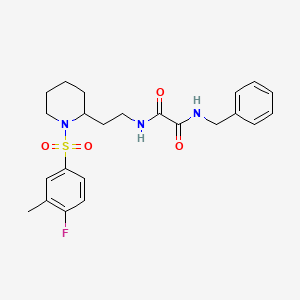
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid trifluoroacetic acid often involves the use of trifluoroacetic acid as a reagent or catalyst. Trifluoroacetic acid has been demonstrated to be highly effective in facilitating tandem Claisen rearrangement and cyclization reactions. For example, it aids in the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman derivatives, showcasing its versatility in organic synthesis processes (Pathak, Madapa, & Batra, 2007).
Molecular Structure Analysis
The molecular structure of compounds synthesized with trifluoroacetic acid, such as this compound, is crucial for understanding their reactivity and properties. For instance, studies have shown unique structural characteristics due to the trifluoroacetyl group's influence, affecting the overall stability and reactivity of the synthesized compounds. This influence is pivotal in electrophilic substitution reactions and is used to explain unexpected results in synthetic pathways (Imuro & Hanafusa, 1976).
Chemical Reactions and Properties
Trifluoroacetic acid, when used in synthesis, can lead to diverse chemical reactions, including condensation, cyclization, and amidation. For example, it catalyzes the domino reaction for the efficient synthesis of amino acid-derived benzodiazepines, indicating its utility in creating complex heterocyclic compounds (Bera, Kandiyal, Ampapathi, & Panda, 2014).
Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) for Environmental Remediation
A study by Qutob et al. (2022) reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), highlighting the use of AOPs to treat pollutants in water. This methodology could be relevant for understanding the environmental fate and treatment options for related compounds, including the chemical .
Disinfection of Wastewater
Kitis (2004) discusses the use of peracetic acid as a disinfectant for wastewater effluents. This review outlines the effectiveness of peracetic acid against various microbial threats and its environmental impact. The findings could be extrapolated to understand how related compounds might behave in water treatment and disinfection scenarios. Kitis, M. (2004). Environment international.
Pharmacological and Biological Activities
A comprehensive review by Naveed et al. (2018) on chlorogenic acid, a phenolic compound, discusses its extensive pharmacological and biological activities. This review can offer insights into potential biomedical applications and health-related benefits of structurally or functionally related compounds.
Role in Non-Alcoholic Fatty Liver Disease
Shcherbakova et al. (2020) explore the role of aromatic amino acids and their metabolites in the progression of non-alcoholic fatty liver disease (NAFLD), suggesting a complex interaction between metabolism and disease pathology. Understanding these relationships could inform research on amino acids and derivatives in metabolic diseases. Shcherbakova et al. (2020). Almanac of Clinical Medicine.
Analysis of Global Trends in Herbicide Toxicity
Zuanazzi et al. (2020) provide a scientometric review of studies on the herbicide 2,4-D, analyzing global research trends and gaps. This type of analysis could be relevant for assessing the research landscape surrounding specific chemicals and their environmental and health impacts. Zuanazzi, N. R., Ghisi, N. C., & Oliveira, E. C. (2020). Chemosphere.
Propriétés
IUPAC Name |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4.C2HF3O2/c9-7(8(12)13)4-1-5(10)3-6(11)2-4;3-2(4,5)1(6)7/h1-3,7,10-11H,9H2,(H,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDFRXQMBUHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

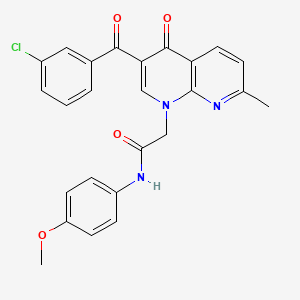
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
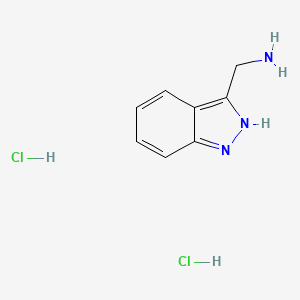

![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)

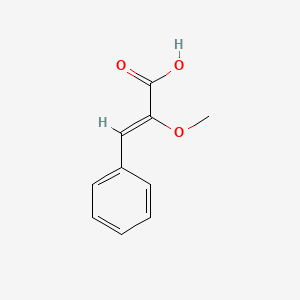
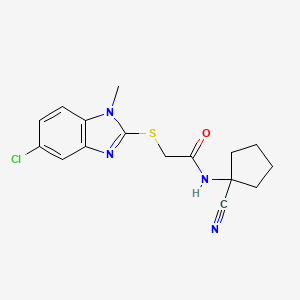

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)
